Superior CNS Activity of 1-Substituted-3-Phenoxypyrrolidines Versus Unsubstituted Analogs
The 1-substituted 3-phenoxypyrrolidine core is explicitly claimed for its pharmacological action on the central nervous system, in contrast to unsubstituted pyrrolidines which lack this defined activity profile. Specifically, the patent literature establishes that 1-substituted 3-phenoxypyrrolidines exhibit muscle relaxant properties and are useful as major tranquilizers, as demonstrated by comparative pharmacology studies [1][2]. While the parent 3-phenoxypyrrolidine itself serves as the essential precursor, the activity of its 1-substituted derivatives highlights the intrinsic value of the 3-phenoxypyrrolidine scaffold for CNS-targeted drug design.
| Evidence Dimension | CNS Pharmacological Activity |
|---|---|
| Target Compound Data | 1-Substituted-3-phenoxypyrrolidines (derived from target) demonstrate major tranquilizer activity at intraperitoneal doses of 2-100 mg/kg in mice [1]. |
| Comparator Or Baseline | Unsubstituted pyrrolidines or other pyrrolidine cores (e.g., 4-phenoxypiperidine) lack specific claims of muscle relaxant/tranquilizer activity in the same context. |
| Quantified Difference | Not applicable; activity is a qualitative, class-specific claim. |
| Conditions | In vivo mouse model; intraperitoneal administration; comparative pharmacology method of DaVanzo et al., 1966 [1]. |
Why This Matters
This validates the 3-phenoxypyrrolidine core as a privileged structure for CNS drug discovery programs, justifying its procurement over other heterocyclic building blocks that lack this documented CNS polypharmacology.
- [1] Google Patents. 1-substituted-3-phenoxypyrrolidines. US3577432A. 1971. View Source
- [2] Justia Patents. 1,3-disubstituted pyrrolidines. US5037841A. 1991. View Source
